molecular formula C12H9IN2O B5620718 N-(2-iodophenyl)pyridine-3-carboxamide

N-(2-iodophenyl)pyridine-3-carboxamide

Cat. No.: B5620718
M. Wt: 324.12 g/mol
InChI Key: SLDQIJUBNMLSPO-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C12H9IN2O. It is a derivative of pyridine and contains an iodine atom attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)pyridine-3-carboxamide typically involves the condensation reaction between o-iodoaniline and 2-chloronicotinoyl chloride. This reaction produces an intermediate product, 2-chloro-N-(2-iodophenyl)pyridine-3-formamide, which can then undergo further reactions to yield the desired compound .

Industrial Production Methods

For large-scale industrial production, the Suzuki coupling reaction is often employed. This method involves the reaction of the intermediate product with 4-chlorophenylboronic acid in the presence of a nickel catalyst (Ni/C). This approach is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-(2-iodophenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The iodine atom in the compound can form strong bonds with electronegative atoms, such as oxygen and nitrogen, which allows it to participate in various biochemical pathways. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in the study of molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodophenyl)pyridine-2-carboxamide
  • N-(2-iodophenyl)pyridine-4-carboxamide
  • N-(2-iodophenyl)benzamide

Uniqueness

N-(2-iodophenyl)pyridine-3-carboxamide is unique due to its specific structural features, such as the position of the iodine atom and the carboxamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-iodophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDQIJUBNMLSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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